6-Isopropylsulfonyl-2-pyridinol
Description
6-Isopropylsulfonyl-2-pyridinol is a pyridine derivative characterized by a hydroxyl (-OH) group at the 2-position of the pyridine ring and an isopropylsulfonyl (-SO₂C₃H₇) substituent at the 6-position. This compound is of interest in medicinal and agrochemical research due to the sulfonyl group’s electron-withdrawing properties, which modulate reactivity and biological activity. Structural analogs, such as pyrimidinol derivatives (e.g., 6-methyl-2-isopropylpyrimidin-4-ol), share functional group similarities but differ in their heterocyclic core (pyrimidine vs. pyridine) .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
6-propan-2-ylsulfonyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO3S/c1-6(2)13(11,12)8-5-3-4-7(10)9-8/h3-6H,1-2H3,(H,9,10) |
InChI Key |
XAAWVQVEDPDUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- 6-Methyl-2-isopropylpyrimidin-4-ol (Pyrimidinol analog): Core structure: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Substituents: Methyl and isopropyl groups at positions 6 and 2, respectively, with a hydroxyl group at position 3.
- (6-Iodopyridin-2-yl)-methanol (Pyridine analog): Substituents: Iodo (-I) at position 6 and a hydroxymethyl (-CH₂OH) group at position 2. Applications: Iodo-substituted pyridines are commonly used in cross-coupling reactions, whereas sulfonyl groups (as in 6-isopropylsulfonyl-2-pyridinol) may enhance stability or act as leaving groups .
Physicochemical Properties
*Predicted values based on substituent effects.
Limitations and Knowledge Gaps
The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. Further experimental studies are required to validate its physicochemical and biological properties.
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